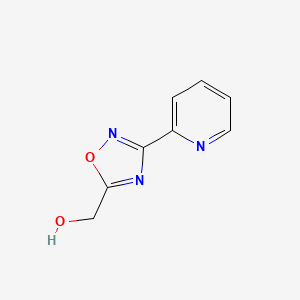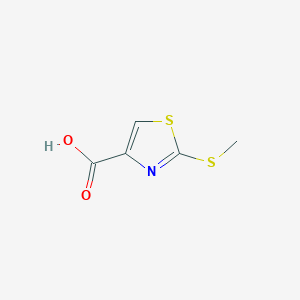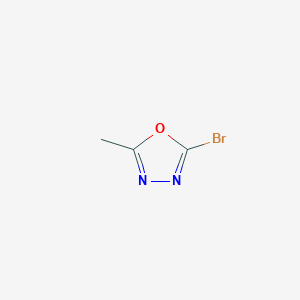![molecular formula C12H15BrClNO B1344548 2-bromo-N-[2-(4-chlorophényl)éthyl]butanamide CAS No. 1119452-43-5](/img/structure/B1344548.png)
2-bromo-N-[2-(4-chlorophényl)éthyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is an organic compound with the molecular formula C12H15BrClNO It is a brominated amide derivative that features a butanamide backbone with a 2-bromo substituent and a 2-(4-chlorophenyl)ethyl group attached to the nitrogen atom
Applications De Recherche Scientifique
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
This compound is a biochemical used for proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can interact with other molecules
Biochemical Pathways
As a biochemical used in proteomics research , it may interact with a variety of proteins and pathways, depending on the context of the study.
Result of Action
As a biochemical used in proteomics research , its effects may vary widely depending on the context of the study.
Analyse Biochimique
Biochemical Properties
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods under controlled conditions . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can result in sustained changes in cellular functions, such as altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling pathways, gene expression, and metabolic processes . High doses of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the brominated butanamide with 2-(4-chlorophenyl)ethylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a catalytic amount of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or primary amines can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(4-chlorophenyl)butanamide: A similar compound with a different substitution pattern on the nitrogen atom.
4-Bromo-2-chlorophenol: Another brominated and chlorinated aromatic compound with different functional groups.
2-Bromo-4’-chloroacetophenone: A compound with a similar bromine and chlorine substitution but different core structure.
Uniqueness
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is unique due to its specific combination of bromine, chlorophenyl, and butanamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRCPQSIPYFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)

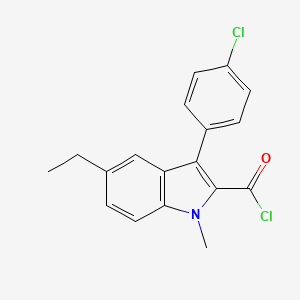
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
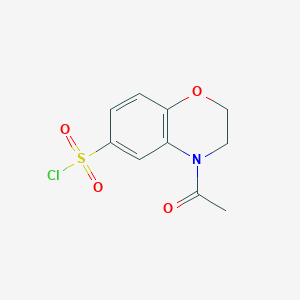
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
